Cas no 18161-95-0 (3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one)
![3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one structure](https://nl.kuujia.com/scimg/cas/18161-95-0x500.png)
18161-95-0 structure
Productnaam:3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one
3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one Chemische en fysische eigenschappen
Naam en identificatie
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- 3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one
- N-Methyltetrahydroeytisin
- 1,2,3,4,5,6,9,10,11,11a-Decahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
- ONDDMIQCYQALKD-UHFFFAOYSA-N
- 11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-3-methyl-
- 18161-95-0
- Cytisine, tetrahydro-12-methyl-
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- Inchi: InChI=1S/C12H20N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h9-11H,2-8H2,1H3
- InChI-sleutel: ONDDMIQCYQALKD-UHFFFAOYSA-N
- LACHT: CN1CC2CC(C1)C3CCCC(=O)N3C2
Berekende eigenschappen
- Exacte massa: 208.157563266g/mol
- Monoisotopische massa: 208.157563266g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 279
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 23.6Ų
3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one Gerelateerde literatuur
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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